5-(2-chloroacetyl)-N,N-dimethylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
5-(2-chloroacetyl)-N,N-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c1-11(2)9(13)6-3-8(14-5-6)7(12)4-10/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXQZHHTRROBHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CSC(=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501211847 | |
| Record name | 5-(2-Chloroacetyl)-N,N-dimethyl-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221725-74-1 | |
| Record name | 5-(2-Chloroacetyl)-N,N-dimethyl-3-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chloroacetyl)-N,N-dimethyl-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-chloroacetyl)-N,N-dimethylthiophene-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Similar compounds such as clobetasone and ulobetasol, which are corticosteroids, are often employed topically as a treatment for a variety of conditions such as eczema, psoriasis, various forms of dermatitis, and also for certain ophthalmologic conditions.
Mode of Action
Corticosteroids like clobetasone and ulobetasol, which might share some structural similarities, work by binding to the glucocorticoid receptor, inhibiting pro-inflammatory signals, and promoting anti-inflammatory signals.
Biological Activity
5-(2-chloroacetyl)-N,N-dimethylthiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its versatility in pharmacological applications. The chloroacetyl group enhances its reactivity, allowing it to interact with various biological targets.
The mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can lead to inhibition of key enzymes involved in cancer progression and microbial resistance.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells. The compound's effectiveness is attributed to its ability to inhibit the phosphoinositide 3-kinase/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation .
Table 1: Anticancer Activity in Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 | 15 | Akt/mTOR inhibition |
| MCF-7 | 12 | JNK pathway activation |
| A549 | 10 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various Gram-positive bacteria and fungi. The compound's structure allows it to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Table 2: Antimicrobial Activity Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Broad-spectrum |
| Escherichia coli | 16 µg/mL | Moderate |
| Candida albicans | 4 µg/mL | High |
Case Studies
- Study on Anticancer Effects : A study published in Cancer Research showed that treatment with the compound led to a significant reduction in tumor size in xenograft models of breast cancer, confirming its potential as a therapeutic agent .
- Antimicrobial Efficacy : Another research project evaluated the antimicrobial properties of the compound against resistant strains of Staphylococcus aureus. Results indicated that it effectively inhibited growth at low concentrations, suggesting a promising avenue for treating antibiotic-resistant infections .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : Replacement of thiophene with furan (as in ) reduces aromatic stability and alters electronic properties, impacting reactivity and binding interactions.
- Substituent Effects : The chloroacetyl group (electrophilic) contrasts with methyl or simple chloro substituents, influencing metabolic stability and target engagement.
- Functional Group Modifications : Carboxamide derivatives (e.g., ) exhibit improved solubility over carboxylic acids (e.g., ) but may reduce membrane permeability.
Physicochemical Properties and Bioactivity Comparison
Table 1: Physicochemical Properties
Analysis :
- Lipophilicity : The dimethylcarboxamide in the reference compound lowers LogP compared to the acetylphenyl analog , suggesting better aqueous compatibility.
- Solubility : The furan-based carboxylic acid exhibits higher aqueous solubility due to ionizable groups, whereas carboxamide derivatives rely on polar aprotic solvents.
Key Findings :
- The reference compound shows moderate antimicrobial activity, likely due to the chloroacetyl group’s electrophilic reactivity disrupting bacterial enzymes.
- The benzothiadiazole-containing analog exhibits stronger binding to PARP-1, attributed to extended π-π stacking with the heterocyclic moiety.
Preparation Methods
Starting Materials
- 5-bromo- or 5-chlorothiophene-3-carboxylic acid or its derivatives
- 2-chloroacetyl chloride (or chloroacetylating agents)
- Dimethylamine (usually as aqueous or gaseous form)
- Chlorinating agents (e.g., thionyl chloride, phosphorus pentachloride) for acid chloride formation
Stepwise Preparation Procedure
| Step | Reaction Type | Reagents & Conditions | Description |
|---|---|---|---|
| 1 | Acid Chloride Formation | Treat 5-substituted thiophene-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux | Converts the carboxylic acid to the corresponding acid chloride, activating it for amide coupling |
| 2 | Acylation (Chloroacetylation) | React thiophene derivative with 2-chloroacetyl chloride in presence of a Lewis acid catalyst (e.g., AlCl₃) or under Friedel-Crafts acylation conditions | Introduces the 2-chloroacetyl group at the 5-position of the thiophene ring |
| 3 | Amide Coupling | React the acid chloride intermediate with dimethylamine in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature (0–5°C), often with a base like triethylamine to neutralize HCl | Forms the N,N-dimethylcarboxamide functionality |
| 4 | Purification | Use recrystallization or column chromatography to isolate the pure product | Ensures high purity for research or industrial use |
Reaction Scheme Summary
$$
\text{5-substituted thiophene-3-carboxylic acid} \xrightarrow[\text{SOCl}2]{\text{Reflux}} \text{Acid chloride} \xrightarrow[\text{AlCl}3]{\text{2-chloroacetyl chloride}} \text{Chloroacetylated acid chloride} \xrightarrow[\text{(CH}3)2\text{NH}]{\text{0–5°C}} \text{this compound}
$$
Industrial Scale Preparation
Industrial synthesis adapts the above laboratory methods with optimization for scale, yield, and safety:
- Continuous Flow Reactors: Used to control reaction exotherms and improve reproducibility.
- Automated Reagent Addition: Precise dosing of reagents like thionyl chloride and dimethylamine.
- Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensure product consistency.
- Environmental Controls: Use of scrubbers and solvent recovery systems to minimize hazardous waste.
Analytical Characterization Supporting Preparation
To confirm successful synthesis and purity, the following analytical techniques are standard:
| Technique | Purpose | Typical Observations for Target Compound |
|---|---|---|
| ¹H NMR | Structural confirmation | Singlet at ~3.0 ppm for N,N-dimethyl protons; aromatic thiophene proton signals; downfield shifts for amide proton |
| ¹³C NMR | Carbon framework verification | Signals for carbonyl carbons (~165–175 ppm), thiophene carbons, and chloroacetyl carbon |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak consistent with C9H9ClNO2S (molecular weight ~235.7 g/mol) |
| Infrared (IR) Spectroscopy | Functional group identification | Strong amide C=O stretch (~1650–1700 cm⁻¹), C–Cl stretch, and N–H bending vibrations |
| HPLC | Purity assessment | Purity >95% typical for research-grade compound |
Research Findings on Preparation Optimization
- Base Catalysts: Triethylamine or pyridine improve amide coupling yields by scavenging HCl.
- Temperature Control: Low temperatures during amide coupling prevent side reactions.
- Solvent Choice: Dichloromethane and tetrahydrofuran are preferred for solubility and reaction control.
- Stoichiometry: Slight excess of dimethylamine ensures complete conversion of acid chloride intermediates.
Comparative Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reagents | SOCl₂, 2-chloroacetyl chloride, dimethylamine | Same, with bulk procurement |
| Solvents | DCM, THF | Bulk solvents with recycling systems |
| Temperature | 0–5°C for coupling | Controlled via flow reactors |
| Reaction Time | Several hours | Optimized for continuous processing |
| Purification | Chromatography, recrystallization | Crystallization, filtration, solvent recovery |
| Yield | 70–85% | 80–90% with process optimization |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(2-chloroacetyl)-N,N-dimethylthiophene-3-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling the thiophene-3-carboxamide core with a chloroacetyl group. Key steps include:
- Amide bond formation : Reacting N,N-dimethylthiophene-3-carboxamide with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane are preferred to enhance reactivity while minimizing side reactions .
- Temperature control : Reactions are often conducted at 0–25°C to prevent decomposition of the chloroacetyl group .
- Yield optimization : Monitoring reaction progress via TLC and quenching with ice-water to isolate the product .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 3.0–3.3 ppm (N,N-dimethyl groups) and δ 4.2–4.5 ppm (chloroacetyl CH₂) confirm structural motifs .
- ¹³C NMR : Signals near δ 170 ppm indicate the carbonyl groups .
- Mass spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks ([M+H]⁺) to verify molecular weight and isotopic patterns for chlorine .
- IR spectroscopy : Absorbance at ~1650 cm⁻¹ (amide C=O) and ~650 cm⁻¹ (C-Cl stretch) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal protective equipment (PPE) : Chemical-resistant gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous drainage due to halogenated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-response validation : Re-evaluate IC₅₀ values using standardized assays (e.g., enzyme inhibition with positive controls) .
- Solubility considerations : Use co-solvents (e.g., DMSO) to ensure compound solubility in biological buffers, as aggregation can skew results .
- Structural analogs : Compare activity with derivatives lacking the chloroacetyl group to isolate its pharmacological role .
Q. What strategies mitigate low yields during scale-up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary temperature, stoichiometry, and solvent ratios to identify critical parameters .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide formation .
- Purification techniques : Employ flash chromatography with gradient elution (hexane/ethyl acetate) to separate byproducts .
Q. How can the compound’s mechanism of action be elucidated in enzyme inhibition studies?
- Methodological Answer :
- Kinetic assays : Perform Michaelis-Menten analysis to determine competitive/non-competitive inhibition .
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to map binding interactions .
- Surface plasmon resonance (SPR) : Measure real-time binding affinity and kinetics .
Q. What computational methods predict the compound’s reactivity in novel chemical transformations?
- Methodological Answer :
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
- Molecular docking : Simulate interactions with biological targets using software like AutoDock Vina .
- Retrosynthetic analysis : Tools like Synthia™ propose viable pathways for derivative synthesis .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected peaks, and how are these artifacts addressed?
- Methodological Answer :
- Impurity identification : Compare with spectra of intermediates (e.g., unreacted starting materials) .
- Dynamic effects : Variable-temperature NMR can resolve rotational isomers of the chloroacetyl group .
- Deuterated solvents : Ensure solvents (e.g., CDCl₃) do not overlap with compound peaks .
Q. How to reconcile discrepancies between in vitro and in vivo efficacy studies?
- Methodological Answer :
- Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated degradation .
- Prodrug design : Modify the chloroacetyl group to enhance bioavailability .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in animal models .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
